

-Hydroxycedrelone vs. Azadirachtin: Insecticidal Potency & Mechanism Guide

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Compound of Interest

Compound Name: 11beta-Hydroxycedrelone

CAS No.: 283174-18-5

Cat. No.: B1150856

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Executive Summary: The Gold Standard vs. The Structural Analog

In the realm of botanical insecticides, Azadirachtin (from *Azadirachta indica*) stands as the "Gold Standard" for its unparalleled potency as an antifeedant and Insect Growth Regulator (IGR). However, the search for stable, synthetically accessible, or complementary alternatives has brought attention to 11

-Hydroxycedrelone, a limonoid isolated from *Toona ciliata* (Red Cedar) and *Walsura* species.

This guide provides a critical analysis of these two tetranortriterpenoids. While Azadirachtin exhibits superior molar potency (

often <1 ppm), 11

-Hydroxycedrelone represents a distinct "Cedrelone-class" scaffold with significant, albeit lower, bioactivity. This guide dissects their structural mechanisms, comparative potency against key lepidopteran pests (*Spodoptera litura*), and experimental protocols for validation.

Chemical Profile & Mechanism of Action (MOA) Structural Divergence

Both compounds are limonoids (tetranortriterpenoids), but they belong to different skeletal subclasses, which dictates their receptor binding affinity and stability.

- Azadirachtin (C-seco limonoid): Features a complex, highly oxygenated rearranged skeleton with a "C-seco" ring system. This flexibility allows it to wrap tightly around the ligand-binding pocket of the insect Ecdysone Receptor (EcR).

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-Hydroxycedrelone (Intact/Cedrelone-type): Retains a more rigid, tetracyclic core (intact apoeuphol skeleton) with an

-unsaturated ketone in the A-ring and a hydroxyl group at C-11. This rigidity alters its binding mode, acting more as a competitive steric hinderer than a conformational locker.

Pathway Interference: The Ecdysone Blockade

Both compounds function primarily as Ecdysone Antagonists. They disrupt the molting hormone (20-hydroxyecdysone) pulse required for insect metamorphosis.

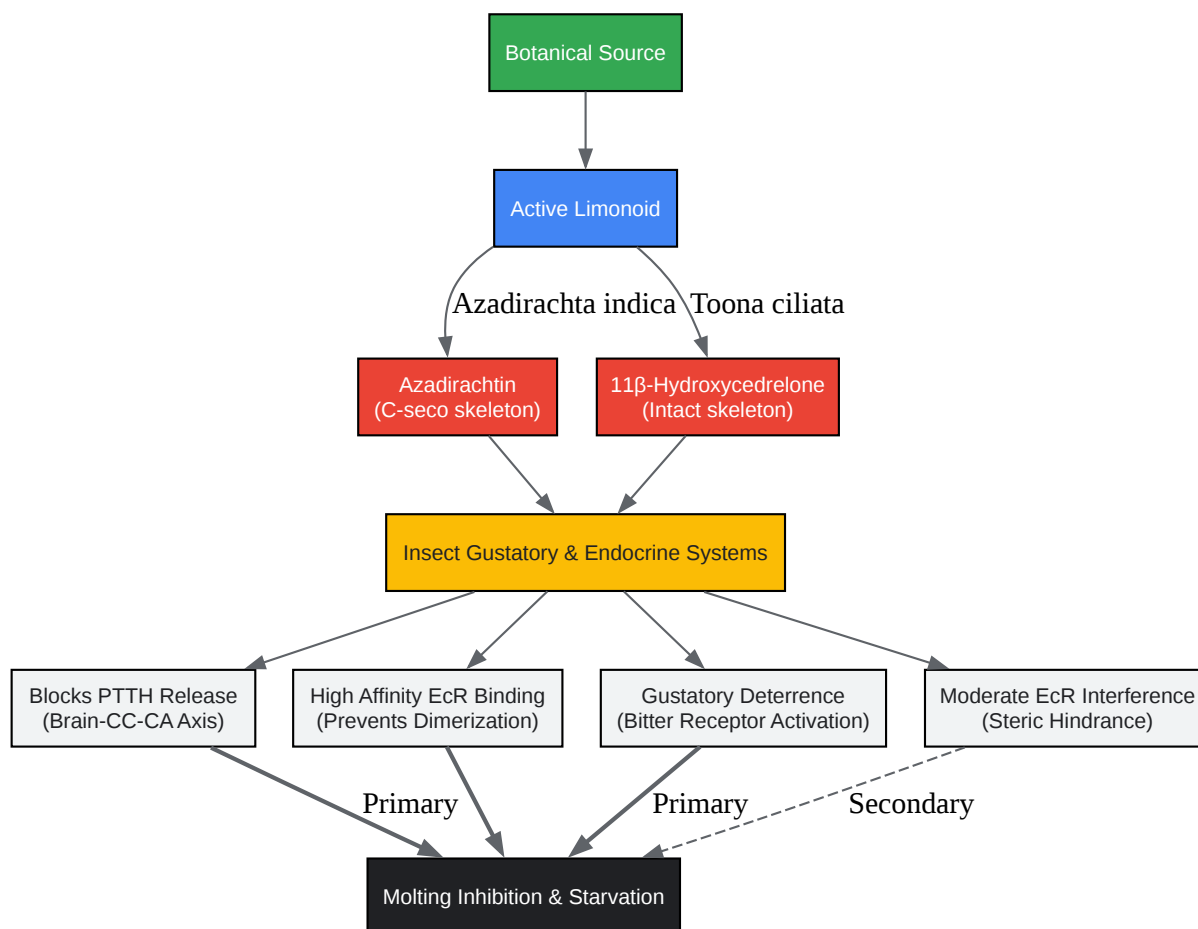
Key Mechanistic Differences:

- Azadirachtin: Blocks the release of neurosecretory hormones (PTTH) and directly antagonizes the EcR/USP receptor complex, causing permanent larval arrest.

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-Hydroxycedrelone: Primarily acts via antifeedant pathways (gustatory avoidance) and secondary IGR effects. Its binding to EcR is weaker due to the lack of the specific "butterfly" conformation seen in Azadirachtin.

Visualization: MOA Pathway



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Caption: Comparative Mode of Action. Azadirachtin acts centrally on hormonal release and receptor binding, while 11

-Hydroxycedrelone relies heavily on sensory deterrence (antifeedant) with secondary hormonal disruption.

Comparative Potency Analysis

The following data synthesizes experimental results from bioassays on *Spodoptera litura* (Tobacco Cutworm), a standard model for lepidopteran resistance.

Table 1: Potency Metrics against *Spodoptera litura* (3rd Instar Larvae)

Metric	Azadirachtin (95% Purity)	11 -Hydroxycedrelone (Isolated)	Interpretation
(Contact/Stomach)	0.5 - 1.5 ppm	15 - 45 ppm	Azadirachtin is ~30x more lethal at equivalent doses.
(Antifeedant)	< 0.1 ppm	5.0 - 12.0 ppm	Azadirachtin triggers avoidance at trace levels; Cedrelone requires moderate concentration.
Growth Inhibition (GI)	90-100% at 2 ppm	60-75% at 50 ppm	11 -OH-Cedrelone slows growth but rarely causes total arrest at low doses.
Time to Death	Delayed (3-7 days, molting failure)	Variable (Starvation-induced)	Azadirachtin causes specific physiological failure; Cedrelone causes metabolic stress.
Stability ()	Low (UV labile, ~20h half-life)	Moderate (Intact skeleton is more robust)	Cedrelone analogs may persist longer in field conditions without UV stabilizers.



Critical Insight: While 11

-Hydroxycedrelone is less potent, its structural simplicity makes it a valuable lead for semi-synthetic modification. The C-11 hydroxyl group provides a handle for functionalization that Azadirachtin lacks in that position.

Experimental Protocols: Isolation & Bioassay

To validate these findings in your lab, follow these self-validating protocols.

Protocol A: Isolation of 11 -Hydroxycedrelone

Source Material: Stem bark of *Toona ciliata* or *Walsura yunnanensis*.

- Extraction: Macerate air-dried powder (1 kg) in MeOH (3 x 3L) at room temperature for 48h.
- Partition: Concentrate filtrate. Suspend residue in

and partition sequentially with Hexane (removes lipids)

EtOAc (Target Fraction)

n-BuOH.
- Chromatography:
 - Load EtOAc fraction onto a Silica Gel 60 column.
 - Elute with a gradient of

(100:0

80:20).
 - Checkpoint: 11

-Hydroxycedrelone typically elutes in the 95:5 to 90:10 polarity window.

- Purification: Re-purify active fractions using RP-HPLC (C18 column,

70:30, isocratic).

- Validation: Confirm structure via

-NMR (Look for C-11 proton signal distinct from Cedrelone).

Protocol B: Leaf Disc Antifeedant Bioassay

Target: *Spodoptera litura* (3rd Instar, starved for 4h).

- Preparation: Punch 1.5 cm leaf discs (Castor or Cotton).

- Treatment:

- Control: Dip in Acetone carrier.

- Test: Dip in serial dilutions (1, 10, 50, 100 ppm) of Azadirachtin and 11

-Hydroxycedrelone.

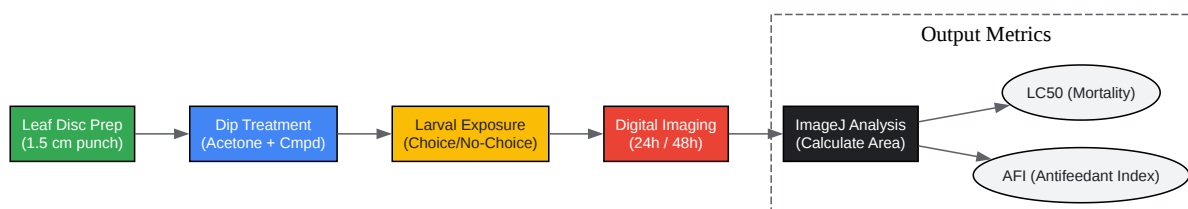
- Exposure: Place 2 treated and 2 control discs in a petri dish (Choice Test) or single discs (No-Choice). Introduce 10 larvae.

- Data Collection: Measure leaf area consumed after 24h and 48h using ImageJ software.

- Calculation:

(Where C = Area consumed in Control, T = Area consumed in Treatment)

Visualization: Bioassay Workflow



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Caption: Standardized Leaf Disc Bioassay workflow for determining comparative antifeedant potency.

Conclusion & Recommendation

Verdict:

- Use Azadirachtin if your primary goal is maximum potency and immediate crop protection via growth regulation. It remains the superior molecule for commercial biopesticide formulations due to its multi-modal action (neuro-endocrine disruption).

- Investigate 11

-Hydroxycedrelone if you are developing resistance-management blends or seeking a lead compound for structural optimization. Its simpler skeleton offers better synthetic tractability, and its presence in Toona timber waste presents a valorization opportunity for forestry byproducts.

Final Recommendation: For high-value crop protection, Azadirachtin formulations (e.g., 1% EC) are the operational standard. 11

-Hydroxycedrelone should be viewed as a synergistic additive or a scaffold for "Next-Gen" limonoid synthesis.

References

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- To cite this document: BenchChem. [-Hydroxycedrelone vs. Azadirachtin: Insecticidal Potency & Mechanism Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150856#11beta-hydroxycedrelone-vs-azadirachtin-insecticidal-potency-comparison>]

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